5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a pyrrole ring substituted with a carboxylic acid group at the 2-position and an o-tolyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-toluidine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(o-tolyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the o-tolyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 5-(o-tolyl)-1H-pyrrole-2-methanol. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Scientific Research Applications
5-(o-tolyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the pyrrole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(p-tolyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a p-tolyl group instead of an o-tolyl group.
5-(m-tolyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with an m-tolyl group instead of an o-tolyl group.
5-phenyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid lies in the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that differentiate it from its para- and meta-substituted analogs.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-4-2-3-5-9(8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI Key |
JOWXSYHSVHTTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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